molecular formula C19H17ClN2O2 B12604429 Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-36-4

Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12604429
CAS No.: 648420-36-4
M. Wt: 340.8 g/mol
InChI Key: YGXCBFYKMUUXQP-UHFFFAOYSA-N
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Description

Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- is a substituted urea derivative characterized by two distinct aromatic substituents: a 2-(2-chlorophenyl)ethyl group and a 7-hydroxy-1-naphthalenyl moiety. The urea core (-NH-CO-NH-) serves as a central scaffold, with substitutions influencing its physicochemical and pharmacological properties. The 7-hydroxy-naphthalenyl group may confer enhanced hydrogen-bonding capabilities, while the chlorophenyl ethyl substituent could modulate lipophilicity and receptor binding .

Properties

CAS No.

648420-36-4

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C19H17ClN2O2/c20-17-6-2-1-4-14(17)10-11-21-19(24)22-18-7-3-5-13-8-9-15(23)12-16(13)18/h1-9,12,23H,10-11H2,(H2,21,22,24)

InChI Key

YGXCBFYKMUUXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Cl

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Approach

The synthesis of this compound typically involves:

  • The preparation of intermediates such as substituted arylamines or naphthalenyl derivatives.
  • Reaction with isocyanates or carbamoyl chlorides to form the urea backbone.
  • Purification and characterization of the final product.

Step-by-Step Synthesis

Preparation of the Starting Materials

  • Aryl Amine Precursor :

    • Aryl amines like 2-(2-chlorophenyl)ethylamine are commercially available or can be synthesized via reduction of nitroaryl precursors.
    • Reduction is typically performed using catalytic hydrogenation (e.g., palladium on carbon with hydrogen gas) or chemical reducing agents like tin chloride in acidic conditions.
  • Naphthalenyl Derivative :

    • 7-Hydroxy-1-naphthaldehyde can serve as a precursor, which is readily available or synthesized through selective hydroxylation of naphthalene derivatives.

Formation of the Urea Bond

The key step in the synthesis involves coupling the amine group from the arylamine with an isocyanate derivative or carbamoyl chloride to form the urea linkage.

Method 1: Using Isocyanates
  • React 2-(2-chlorophenyl)ethylamine with 7-hydroxy-1-naphthalenyl isocyanate.
  • Reaction conditions:
    • Solvent: Anhydrous dichloromethane or toluene.
    • Temperature: Room temperature to mild heating (25–50°C).
    • Catalyst: Triethylamine (as a base) to neutralize HCl formed during the reaction.
Method 2: Using Carbamoyl Chlorides
  • Prepare carbamoyl chloride by reacting phosgene or triphosgene with 7-hydroxy-1-naphthalenamine.
  • Couple the carbamoyl chloride intermediate with 2-(2-chlorophenyl)ethylamine.
  • Reaction conditions:
    • Solvent: Anhydrous tetrahydrofuran (THF).
    • Temperature: Ice-cold conditions initially, followed by gradual warming to room temperature.

Purification Techniques

After synthesis, purification is crucial to isolate the target compound from by-products and unreacted starting materials:

  • Recrystallization : Use ethanol or a mixture of ethanol and water as solvents for recrystallization.
  • Column Chromatography : Employ silica gel as the stationary phase and an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
  • Vacuum Drying : Dry the purified compound under reduced pressure to remove traces of solvents.

Characterization

To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:

Data Table for Key Parameters

Step Reagents/Conditions Observations/Notes
Aryl Amine Synthesis Nitroaryl precursor, SnCl₂/HCl Reduction yields aryl amine; monitored via TLC
Urea Formation Isocyanate or carbamoyl chloride Reaction proceeds smoothly under anhydrous conditions
Purification Recrystallization or chromatography High-purity product obtained
Characterization FTIR, NMR, MS Confirms structure and functional groups

Chemical Reactions Analysis

Types of Reactions

Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the naphthalenyl ring can be oxidized to form a ketone.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxy group on the naphthalenyl ring can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

FTBU-1 (1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea)

  • Key Features : FTBU-1 contains a benzimidazole-thiazole substituent, enhancing aromatic stacking interactions. The 3-fluorophenyl ethyl group increases electronegativity compared to the chlorophenyl group in the target compound.
  • Applications : Likely used in kinase inhibition studies due to its heterocyclic components .

N,N’-di-[3-(2-naphthalenesulfonyloxy)phenyl]urea

  • Key Features : Sulfonyloxy groups at the naphthalene ring improve solubility in polar solvents. The melting point (156–160°C) indicates higher thermal stability than typical urea derivatives .
  • Differentiation : The sulfonyloxy substituents introduce steric bulk and polarity, contrasting with the hydroxy group in the target compound.

Urea, N'-(3-chlorophenyl)-N-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)

  • Molecular weight (332.014 g/mol) is lower than the target compound due to simpler substituents .
  • Differentiation : The lack of a naphthalenyl moiety limits π-π interactions critical for binding to aromatic receptors.

Substituent Effects on Physicochemical Properties

Compound Name Substituent 1 Substituent 2 Key Property Differences Reference
Target Compound 2-(2-chlorophenyl)ethyl 7-hydroxy-1-naphthalenyl Balanced lipophilicity/H-bonding
FTBU-1 2-(3-fluorophenyl)ethyl 2-(1,3-thiazol-4-yl)benzimidazolyl Enhanced aromatic stacking
N,N’-di-[3-(2-naphthalenesulfonyloxy)phenyl]urea 2-naphthalenesulfonyloxy 2-naphthalenesulfonyloxy High polarity, thermal stability (156–160°C)
Urea, N'-(3-chlorophenyl)-N-methyl-N-(trichloro-hydroxyethyl) 2,2,2-trichloro-1-hydroxyethyl 3-chlorophenyl Increased halogen bonding potential

Research Findings and Implications

  • Hydrogen-Bonding Capacity: The 7-hydroxy-1-naphthalenyl group in the target compound may enhance interactions with biological targets, similar to the amino-pyridyl interactions observed in .
  • Thermal Stability : Ureas with sulfonyloxy substituents (e.g., in ) exhibit higher melting points, suggesting the target compound’s stability could be intermediate between sulfonated and hydroxy-substituted derivatives .

Biological Activity

Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structure on its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a urea functional group bonded to two distinct aromatic substituents: a 2-chlorophenyl group and a 7-hydroxy-1-naphthalenyl group. Its molecular formula is C19H17ClN2O2C_{19}H_{17}ClN_2O_2 with a molecular weight of approximately 344.80 g/mol. The presence of these aromatic systems is crucial for its biological interactions.

Synthesis

The synthesis of Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Urea Linkage : Reaction between isocyanates and amines.
  • Substitution Reactions : Introduction of the chlorophenyl and naphthalenyl groups through electrophilic aromatic substitution.
  • Purification : Techniques like recrystallization or chromatography to achieve high purity.

Each step must be carefully controlled to optimize yield and minimize by-products.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have shown that the compound may exhibit:

  • Anticancer Activity : Similar compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : The presence of hydroxyl groups can enhance anti-inflammatory effects by modulating cytokine production.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insight into the unique properties of Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-:

Compound Name Structure Features Notable Activities
Urea, N-(4-chlorophenyl)-N'-(naphthalen-1-yl)-Contains chlorophenyl and naphthalene groupsAnticancer properties
Urea, N-[2-(4-methylphenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-Methyl substitution on phenylAnti-inflammatory activity
Urea, N-[3-(trifluoromethyl)phenyl]-N'-(naphthalen-2-yl)-Trifluoromethyl group instead of chlorinePotential neuroprotective effects

This table highlights how variations in substituents can lead to different biological activities, suggesting that the specific arrangement and types of substituents in Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- may confer unique pharmacological properties.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various therapeutic applications. For instance:

  • Antitumor Activity : A study indicated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a pathway for further development as an anticancer agent .
  • Anti-inflammatory Effects : In vitro assays showed that the compound could downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Some analogs have been linked to neuroprotection in models of neurodegenerative diseases, suggesting this compound may also have applications in neurology .

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